2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone
Description
2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic organic compound that features a benzotriazole moiety and a piperidine ring. Compounds containing benzotriazole are known for their applications in various fields, including corrosion inhibitors, UV stabilizers, and pharmaceuticals.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-11-6-8-17(9-7-11)14(19)10-18-13-5-3-2-4-12(13)15-16-18/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUYCKVPYLPOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone typically involves the reaction of benzotriazole with a suitable piperidine derivative under controlled conditions. Common reagents used in the synthesis include:
- Benzotriazole
- 4-Methylpiperidine
- Acylating agents (e.g., acetic anhydride)
The reaction conditions often involve heating the reactants in a suitable solvent, such as dichloromethane or toluene, and using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzotriazole and piperidine moieties can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of materials with specific properties, such as corrosion resistance or UV stability.
Mechanism of Action
The mechanism of action of 2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzotriazole moiety is known for its ability to chelate metal ions, which could play a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzotriazol-1-yl)ethanol
- 1-(4-Methylpiperidin-1-yl)ethanone
- 2-(Benzotriazol-1-yl)-1-phenylethanone
Uniqueness
2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone is unique due to the combination of the benzotriazole and piperidine moieties, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
